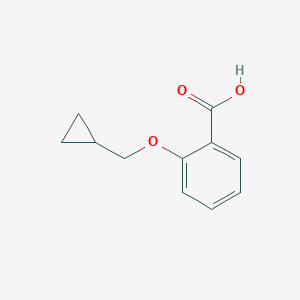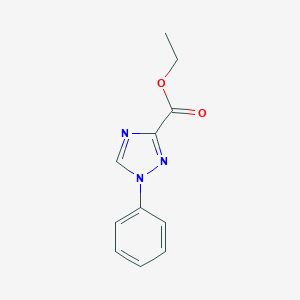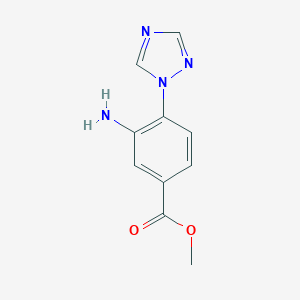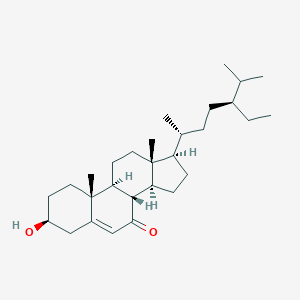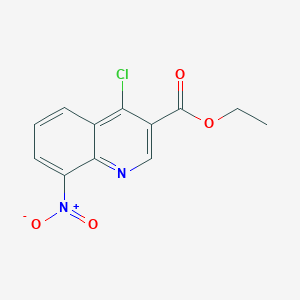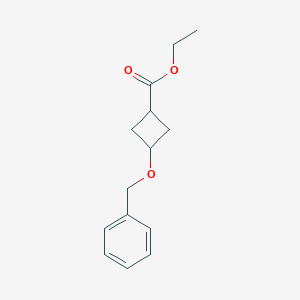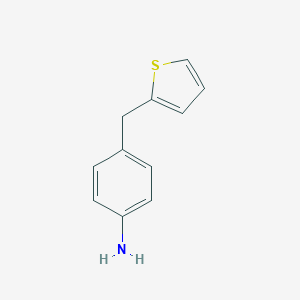
4-(Thien-2-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thien-2-ylmethyl)aniline is a compound that features a thiophene ring, which is a sulfur-containing heterocycle, attached to an aniline moiety through a methylene bridge. This structure is a common motif in various organic compounds that exhibit interesting chemical and physical properties, making them useful in a range of applications, including materials science and coordination chemistry.
Synthesis Analysis
The synthesis of compounds related to 4-(Thien-2-ylmethyl)aniline often involves the formation of a bond between the thiophene unit and the aniline group. For example, the electrochemical synthesis of a novel polymer based on a derivative of this compound was reported, where the α-carbon on ethylenedioxythiophene was linked to an aniline at the para position . Additionally, the reaction of a related compound, N-(3-methyl-2-thienylmethylidene)aniline, with diiron nonacarbonyl resulted in various organometallic products, indicating the reactivity of the thiophene-aniline framework under coordination chemistry conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Thien-2-ylmethyl)aniline has been characterized using various spectroscopic techniques. For instance, the structure of a related monomer was confirmed by infrared (IR), gas chromatography-mass spectrometry (GC-MS), and 1H nuclear magnetic resonance (1H NMR) spectroscopies . X-ray diffraction and theoretical calculations with density functional theory (DFT) have been used to determine the structure and electrostatic properties of a derivative compound, providing insights into the electron density distribution and molecular geometry .
Chemical Reactions Analysis
The thiophene-aniline compounds participate in a variety of chemical reactions. The reaction of a related Schiff base with Fe2(CO)9 led to cyclometalation with methyl migration and the formation of an imidoyl complex, demonstrating the potential for complex organometallic chemistry involving these compounds . Such reactions are indicative of the versatility of the thiophene-aniline moiety in forming new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-aniline derivatives are influenced by their molecular structure. The electrochemical synthesis of a polymer based on a related monomer resulted in a material with high conductivity and porosity, suitable for use as a counter electrode in dye-sensitized solar cells . The electron density analysis of another derivative revealed the nature of intermolecular interactions, including charge transfer and hydrogen bonds, which are crucial for understanding the compound's behavior in different environments .
科学的研究の応用
Chemical Fixation of CO2
The utilization of carbon dioxide (CO2) in organic synthesis presents an economical, non-toxic, and environmentally friendly approach to accessing value-added chemicals. Specifically, the cyclization of aniline derivatives with CO2 to form functionalized azoles is a promising protocol. This process facilitates the creation of benzene-fused azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, from the reaction of anilines with CO2. This novel methodology offers a sustainable avenue for synthesizing important natural and biologically active azole derivatives, highlighting the utility of aniline derivatives in green chemistry practices (Vessally et al., 2017).
Synthesis of Heterocyclic Compounds
2-(Azolyl)anilines serve as effective 1,5-nucleophiles in cyclocondensation reactions, which is a critical process in the synthesis of various heterocyclic compounds. Besides their role in cyclocondensation, 2-(azolyl)anilines and their derivatives have demonstrated significant biological activity. The comprehensive summary and analysis of the synthesis of these compounds, covering publications from 1942 to 2016, illustrate their importance in medicinal chemistry and drug development (Antypenko et al., 2017).
Anticancer Drug Design
The exploration of 4-thiazolidinone-bearing hybrid molecules in anticancer drug design reveals an emerging trend in medicinal chemistry. Through the application of molecular hybridization methodologies, researchers aim to design small molecules with potent anticancer activity. This strategy involves the hybridization of 4-thiazolidinone cores with approved drugs, natural compounds, and privileged heterocyclic scaffolds. The focus on generating hit/lead compounds through this innovative approach underlines the potential of 4-thiazolidinone derivatives in the development of new anticancer therapies (Roszczenko et al., 2022).
Green Synthesis and Biological Evaluation
The green synthesis of thiazolidinone derivatives, utilizing microwave-assisted technology, represents a significant advancement in the field of green chemistry. This method not only offers an efficient synthesis route for thiazolidinone derivatives but also provides a platform for evaluating their biological activities, including antibacterial, antitubercular, anticancer, and antifungal properties. The optimization of this synthetic process by density functional theory (DFT) calculations further emphasizes the role of green chemistry in developing new therapeutic agents with minimized environmental impact (JacqulineRosy et al., 2019).
Safety And Hazards
4-(Thien-2-ylmethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJZLXNJWCKMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602032 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thien-2-ylmethyl)aniline | |
CAS RN |
129136-65-8 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

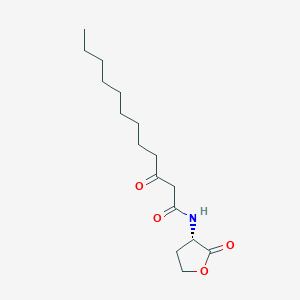
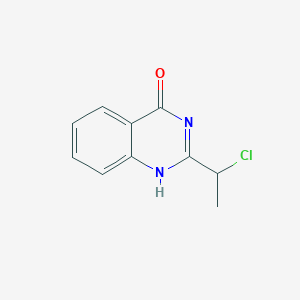
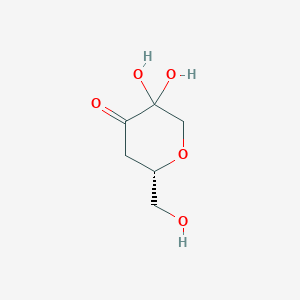
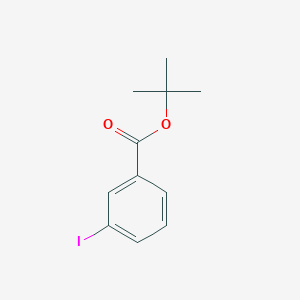
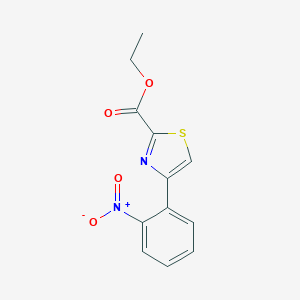
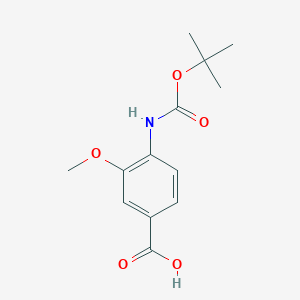
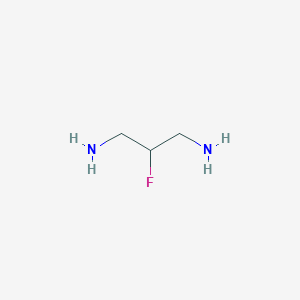
![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)
